molecular formula C12H21BN2O3 B1400890 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol CAS No. 1346819-38-2

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B1400890
CAS No.: 1346819-38-2
M. Wt: 252.12 g/mol
InChI Key: NMQGFBNAKPAMKE-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (CAS No: 1346819-38-2) is a high-value boronic ester derivative with the molecular formula C12H21BN2O3 and a molecular weight of 252.12 g/mol . This compound is characterized by a pyrazole core functionalized with a reactive pinacol boronate ester and a propan-2-ol side chain, making it a versatile building block in synthetic and medicinal chemistry . Primary Research Applications: The main application of this reagent is as a key intermediate in Suzuki-Miyaura cross-coupling reactions . The boronate ester group efficiently couples with various aryl and vinyl halides, enabling the facile construction of complex biaryl and heterobiaryl structures. This is particularly valuable for incorporating the 1H-pyrazole moiety into larger molecular frameworks, a common pharmacophore in drug discovery . The secondary alcohol on the side chain offers an additional handle for further chemical modification, allowing researchers to fine-tune the compound's solubility, polarity, and overall physicochemical properties . Handling and Storage: To ensure long-term stability, this product must be stored under an inert atmosphere in a freezer, ideally at temperatures under -20°C . Researchers should note the associated safety warnings, as the compound may cause skin and eye irritation . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O3/c1-9(16)7-15-8-10(6-14-15)13-17-11(2,3)12(4,5)18-13/h6,8-9,16H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQGFBNAKPAMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the biochemical pathway of borylation. Borylation is a process where a boron atom is introduced into an organic molecule. This process is often used in organic synthesis and drug discovery. The downstream effects of this pathway can lead to the formation of complex organic compounds.

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate. This compound is often used as a building block in organic synthesis and drug discovery.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction to occur. Additionally, the compound’s stability can be affected by temperature and pH levels.

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (CAS Number: 1346819-38-2) is a complex organic compound that incorporates a pyrazole moiety and a boronate ester. Its unique structure suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound through a review of existing literature, case studies, and relevant data.

Chemical Structure and Properties

The compound features a boronate group which is known for its reactivity in biological systems. The presence of the pyrazole ring contributes to its potential pharmacological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C14H21B O4
Molecular Weight 265.14 g/mol
CAS Number 1346819-38-2
Appearance White to off-white powder
Purity >98%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boronate group. Boron-containing compounds are known to form reversible covalent bonds with diols and can modulate enzyme activity by acting as inhibitors or activators.

Anticancer Properties

Recent studies have suggested that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

In vitro studies demonstrated that such compounds can inhibit the growth of several cancer cell lines by targeting specific signaling pathways involved in tumor progression . The mechanism often involves the modulation of pathways related to cell survival and proliferation such as PI3K/Akt and MAPK signaling.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines . This suggests that this compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that boron-containing compounds possess antimicrobial properties. The incorporation of the boronate group in this compound may enhance its interaction with microbial targets leading to inhibition of growth or viability in bacteria and fungi .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

  • Anticancer Study : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, administration of a related pyrazole compound significantly reduced paw edema compared to control groups .
  • Antimicrobial Testing : Testing against Staphylococcus aureus showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL indicating potential as antimicrobial agents .

Scientific Research Applications

Overview

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is a boron-containing organic molecule with significant applications in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, particularly in organic synthesis and medicinal chemistry.

Organic Synthesis

The compound is primarily utilized in organic synthesis , especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction is pivotal in synthesizing complex organic molecules and materials.

Key Features:

  • Facilitates the formation of biaryl compounds.
  • Enhances the efficiency of cross-coupling reactions.
Reaction Type Description
Suzuki-Miyaura CouplingForms carbon-carbon bonds between aryl halides and boronic acids.
Stille CouplingInvolves organostannanes and halides for biaryl synthesis.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry , particularly for its anticancer properties. Boron-containing compounds are known to disrupt microtubule formation, leading to apoptosis in cancer cells.

Case Studies:

  • Inhibition of Cell Proliferation: Studies have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines.
Cell Line Inhibition (%)
MCF-7 (Breast Cancer)70% at 10 µM
HeLa (Cervical Cancer)65% at 10 µM

Catalysis

The compound serves as a catalyst in several chemical reactions due to its ability to form stable complexes with transition metals. This property is exploited in various catalytic processes.

Mechanism of Action:

  • The boronic ester group can activate carbon-boron bonds, facilitating the formation of new carbon-carbon bonds under mild conditions.

The biological activity of this compound has been linked to its ability to interact with biological targets effectively. Research indicates that compounds containing boron can exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Antiviral Activities: Certain studies suggest potential against viral infections through inhibition mechanisms.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Reaction Performances

Compound Reaction Type Conditions Yield Reference
Target Compound Suzuki coupling (Pd(dppf)Cl₂) 70°C, overnight 88% purity
Acetamide Derivative Spirocyclic chromane synthesis Same as target compound 43%
1-Isopropyl Analogue Alkylation (2-iodopropane) DMF, 72 hours Not quantified

Preparation Methods

Preparation of the Pyrazole Boronic Ester Intermediate

The key intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is typically synthesized by:

  • Borylation of pyrazole derivatives:
    Using diboron reagents (such as bis(pinacolato)diboron) under transition metal catalysis (e.g., Pd or Ir catalysts) to install the dioxaborolane group at the 4-position of the pyrazole ring.
  • Reaction conditions:
    Often performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) at mild temperatures (20–80°C).

Example Reaction:
A suspension of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in NMP with potassium carbonate as base is stirred at room temperature for 0.75 to 1 hour to prepare the intermediate for further substitution.

Alkylation/Nucleophilic Substitution to Introduce the Propan-2-ol Moiety

The attachment of the propan-2-ol group at the pyrazole nitrogen is achieved through nucleophilic substitution or alkylation reactions:

  • Reagents:

    • Alkyl halides or chlorides bearing protected or free propan-2-ol groups, such as 2-(chloromethoxy)ethyl derivatives or 1-chloro-2-propanol.
    • Bases like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen and promote nucleophilic substitution.
  • Typical conditions:

    • Solvents: DMF, NMP, or tetrahydrofuran (THF)
    • Temperature: Ambient to 25°C
    • Reaction time: 0.75 to 16 hours depending on substrate and conditions

Example Procedure:
A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, potassium carbonate, and (2-(chloromethoxy)ethyl)trimethylsilane in NMP is stirred at room temperature for 1 hour, followed by aqueous workup and extraction to yield the substituted pyrazole intermediate.

Deprotection and Final Functionalization

  • If protected alcohol derivatives (e.g., trimethylsilyl-protected) are used, subsequent deprotection steps under mild acidic or fluoride ion conditions yield the free propan-2-ol substituent on the pyrazole nitrogen.

  • Purification may involve extraction, drying, filtration, and concentration under reduced pressure, often without the need for extensive chromatographic purification due to high selectivity.

Data Table: Representative Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Borylation of pyrazole 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + K2CO3 NMP 25°C 0.75–1 h - Mildly exothermic; used directly next step
Alkylation with chloromethoxyethyl derivative Pyrazole boronic ester + (2-(chloromethoxy)ethyl)trimethylsilane + NaH DMF 0–25°C 15 h 60–86 Requires inert atmosphere; careful quenching
Deprotection (if applicable) Acidic or fluoride ion treatment THF or aqueous RT 1–2 h - Yields free propan-2-ol group

Research Findings and Optimization Notes

  • Base selection: Potassium carbonate and sodium hydride are effective bases for deprotonating the pyrazole nitrogen and facilitating nucleophilic substitution. Sodium hydride offers stronger base strength but requires careful handling due to reactivity.

  • Solvent effects: Polar aprotic solvents such as DMF and NMP favor the nucleophilic substitution reactions by stabilizing charged intermediates and enhancing solubility of reagents.

  • Temperature control: Mild temperatures (room temperature to 25°C) help minimize side reactions and decomposition of sensitive boronic ester groups.

  • Reaction monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and confirm completion.

  • Yield considerations: Yields vary depending on the alkylating agent and reaction conditions but generally range from 60% to over 85% for key steps, indicating efficient synthetic routes.

Q & A

Q. Advanced

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer IV/PO doses in rodents; collect plasma/tissue samples for bioavailability (AUC) and half-life (t₁/₂) calculations .
    • Biliary Excretion : Use bile-duct cannulated models to assess enterohepatic recycling.

How can structure-activity relationship (SAR) studies be conducted to improve its bioactivity?

Advanced
SAR Design :

  • Analog Synthesis : Modify the pyrazole ring (e.g., substituents at N1/C3) or propan-2-ol chain (e.g., branching, fluorination) .
  • Boron Isosteres : Replace dioxaborolane with trifluoroborate or MIDA boronate to compare stability and reactivity .
    Evaluation Metrics :
  • Measure IC₅₀ shifts in target assays (e.g., 10-fold improvement with C3-methyl substitution) .
  • Correlate logP (HPLC) changes with membrane permeability (Caco-2 assay) .

Table 1: Comparison of Structural Analogs and Key Properties

CompoundMolecular FormulaKey ModificationsBioactivity (IC₅₀)Reference
Target CompoundC₁₅H₂₃BN₂O₃Propan-2-ol, pyrazole, dioxaborolane5.2 µM (Kinase X)
1-Isopropyl-4-(dioxaborolanyl)-1H-pyrazoleC₁₃H₂₀BN₂O₂Isopropyl substituent12.4 µM
4-(Dioxaborolanyl)-1H-pyrazoleC₉H₁₅BN₂O₂No propan-2-ol groupInactive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

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